molecular formula C20H33N3O5S B2692860 (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate CAS No. 1421496-51-6

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate

Cat. No. B2692860
CAS RN: 1421496-51-6
M. Wt: 427.56
InChI Key: KBVRBSGAECIGAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes details about the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of research for compounds structurally related to (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate involves their synthesis and evaluation for antimicrobial properties. For example, Patel, Agravat, and Shaikh (2011) synthesized a series of new pyridine derivatives and tested their in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Mallesha and Mohana (2014) focused on the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their in vitro antibacterial and antifungal activities, where certain compounds exhibited good antimicrobial activity (Mallesha & Mohana, 2014).

Molecular Interaction Studies

Another aspect of research investigates the molecular interactions of similar compounds with receptors. Shim et al. (2002) studied the molecular interaction of a CB1 cannabinoid receptor antagonist, revealing insights into the steric binding interaction with the receptor and suggesting potential antagonist activity (Shim et al., 2002).

Chemical Synthesis and Characterization

Research on the synthesis and structural characterization of related compounds is crucial for understanding their potential applications. For instance, Rui (2010) described the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting the process and structural identification (Rui, 2010).

Design of Antimicrobial Agents

The design and synthesis of new molecular entities with antimicrobial activity is another area of interest. Ramudu et al. (2017) synthesized antimicrobial 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives, showcasing the potential for developing more potent molecules (Ramudu et al., 2017).

Theoretical and Computational Studies

Theoretical and computational studies, such as those by Karthik et al. (2021), provide insights into the thermal, optical, etching, and structural characteristics of synthesized compounds, contributing to a better understanding of their properties and potential applications (Karthik et al., 2021).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the toxicity of the compound and understanding any risks associated with its handling and disposal .

Future Directions

This involves predicting potential applications of the compound based on its properties and behavior. It could also involve suggesting further studies that could be conducted to learn more about the compound .

properties

IUPAC Name

[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3OS.2CH2O2/c1-14-10-17(23-13-14)18(22)20-6-4-16(5-7-20)12-21-9-8-19(3)11-15(21)2;2*2-1-3/h10,13,15-16H,4-9,11-12H2,1-3H3;2*1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVRBSGAECIGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC(=CS3)C)C.C(=O)O.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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